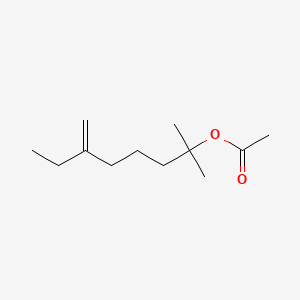
(3R)-3-ethyloxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-ethyloxan-2-one is a chiral lactone compound with the molecular formula C6H10O2 It is characterized by its oxan-2-one ring structure with an ethyl group attached to the third carbon in the R-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-ethyloxan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular esterification of 3-hydroxyhexanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and it is usually carried out under reflux conditions to facilitate the formation of the lactone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods, such as the use of lipases, can be employed to catalyze the esterification process, providing a more environmentally friendly and efficient route compared to traditional chemical methods.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-ethyloxan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major products are diols or alcohols.
Substitution: The products vary depending on the nucleophile used, resulting in amides, esters, or other derivatives.
Applications De Recherche Scientifique
(3R)-3-ethyloxan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and stereoselective synthesis.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism by which (3R)-3-ethyloxan-2-one exerts its effects depends on the specific reactions it undergoes. In enzymatic reactions, the compound interacts with the active site of the enzyme, leading to the formation of enzyme-substrate complexes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-ethyloxan-2-one: The enantiomer of (3R)-3-ethyloxan-2-one, differing in the configuration at the third carbon.
3-methyloxan-2-one: A similar lactone with a methyl group instead of an ethyl group.
3-propyloxan-2-one: A lactone with a propyl group at the third carbon.
Uniqueness
This compound is unique due to its specific chiral configuration, which can influence its reactivity and interactions in chiral environments. This makes it particularly valuable in applications requiring high enantioselectivity, such as pharmaceutical synthesis and chiral catalysis.
Propriétés
Formule moléculaire |
C7H12O2 |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(3R)-3-ethyloxan-2-one |
InChI |
InChI=1S/C7H12O2/c1-2-6-4-3-5-9-7(6)8/h6H,2-5H2,1H3/t6-/m1/s1 |
Clé InChI |
MNMHTBMXCUARLR-ZCFIWIBFSA-N |
SMILES isomérique |
CC[C@@H]1CCCOC1=O |
SMILES canonique |
CCC1CCCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13794282.png)





![2-(4,4-Dimethyl-2-oxo-2,4-dihydro-1h-benzo[d][1,3]oxazin-6-yl)benzonitrile](/img/structure/B13794341.png)




![(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol](/img/structure/B13794373.png)


